molecular formula C7H6BrN3 B1371213 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172534-83-6

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1371213
CAS No.: 1172534-83-6
M. Wt: 212.05 g/mol
InChI Key: UCQVGCGVFICPEY-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS: 1172534-83-6) is a halogenated heterocyclic compound with the molecular formula C₇H₆BrN₃. It features a bromine atom at position 6 and a methyl group at position 7 on the triazolopyridine scaffold. This compound is a white to pale yellow crystalline solid, soluble in common organic solvents such as dichloromethane and tetrahydrofuran . Its synthesis typically involves multi-step reactions, including halogenation and alkylation, though specific routes may vary depending on the desired application .

Properties

IUPAC Name

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVGCGVFICPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656837
Record name 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172534-83-6
Record name 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Condensation Reagents: Reagents such as hydrazines and aldehydes are commonly used in condensation reactions.

Major Products Formed

Scientific Research Applications

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine 746668-59-7 Br (6), CH₃ (5) C₇H₆BrN₃ Higher lipophilicity due to methyl at C5; used in kinase inhibitor research
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 947248-68-2 Br (6), NH₂ (2) C₆H₄BrN₅ Amino group enhances hydrogen bonding; explored in antimicrobial agents
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 1433822-19-5 Br (8), Cl (6) C₆H₃BrClN₃ Dual halogenation increases electrophilicity; potential herbicide precursor
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine 1260667-73-9 Br (6), Cl (2) C₆H₃BrClN₃ Chlorine at C2 improves metabolic stability; studied in anticancer drug development

Key Observations :

  • Positional Effects : Methyl at C7 (target compound) vs. C5 (746668-59-7) alters steric hindrance and electronic distribution, impacting receptor binding .
  • Functional Groups: Amino groups (e.g., 947248-68-2) enhance solubility and interaction with biological targets, whereas halogens (Br, Cl) increase reactivity for cross-coupling reactions .

Physicochemical Properties

Property 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-5-methyl Analog (746668-59-7) 6-Bromo-2-amine Analog (947248-68-2)
Melting Point (°C) 230–306 (broad range for derivatives) ~250 (estimated) >300 (due to NH₂ group)
Solubility Organic solvents (DCM, THF) Similar to target compound Moderate in polar solvents (DMF)
LogP (Lipophilicity) ~2.5 (predicted) ~2.8 (higher due to C5-CH₃) ~1.9 (lower due to NH₂)

Biological Activity

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1172534-83-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridines have shown selective activity against Chlamydia trachomatis, a common sexually transmitted pathogen. These compounds were found to impair the growth of the bacteria without affecting host cell viability, indicating a potential for developing targeted antimicrobial therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research suggests that it can induce apoptosis in various cancer cell lines. For example, studies on related triazolo compounds demonstrated their ability to inhibit microtubule assembly at concentrations as low as 20 μM, which could lead to effective treatments for cancers such as breast and lung cancer . The mechanism is believed to involve the disruption of cellular structures critical for cell division.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds in this class have been shown to inhibit specific enzymes linked to cancer progression and microbial resistance. For instance, certain derivatives have been reported to activate ClpP protease in E. coli, which enhances their antibacterial action .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against C. trachomatis
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionActivates ClpP in E. coli

Detailed Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of triazolo-pyridines displayed selective inhibition against C. trachomatis, with minimal cytotoxicity towards mammalian cells .
  • Anticancer Study : The compound was tested on MDA-MB-231 breast cancer cells and showed significant morphological changes indicative of apoptosis at concentrations starting from 1 μM .
  • Enzyme Activity : Research highlighted the activation of ClpP protease by certain derivatives, suggesting a novel mechanism for combating bacterial infections through protease modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine

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